molecular formula C19H22N2O B1598551 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one CAS No. 88372-34-3

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1598551
CAS No.: 88372-34-3
M. Wt: 294.4 g/mol
InChI Key: JNALRJOIXRFIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is represented by the formula C19H22N2O . The molecular weight is 294.4 g/mol.

Scientific Research Applications

Dopamine Receptor Interaction

Research has shown that substituted piperazines, closely related to 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, demonstrate significant affinity to dopamine receptors. Specifically, certain derivatives were potent in displacing dopamine from its binding sites in rat striatum membrane preparations, indicating a potential application in studying and influencing dopaminergic pathways (P. V. D. Zee & W. Hespe, 1985).

Crystal Structure Analysis

The study of crystal structures of compounds similar to this compound provides insights into their molecular conformation, bond angles, and potential for intermolecular interactions. For instance, the crystal structure of cinnarizinium fumarate revealed the piperazine ring adopting a distorted chair conformation, which could be relevant for understanding the structural requirements for binding to biological targets (C. Kavitha et al., 2012).

Novel Derivatives and Pharmacological Evaluation

The development of novel diphenylalkyl piperazine derivatives, including those structurally related to this compound, has been explored for their high affinities for the dopamine transporter. This research could lead to the identification of new therapeutic agents, especially in the context of dopaminergic dysfunction (M. Kimura et al., 2003).

Anticancer and Antituberculosis Potential

Synthetic efforts have led to the creation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, with some exhibiting significant in vitro anticancer and antituberculosis activities. This highlights the potential of this compound and its analogs in contributing to the development of new therapeutic agents for treating cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Future Directions

While the future directions for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one are not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which are structurally similar to piperazine derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

The primary target of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, also known as DPP or Diphenylprolinol

Mode of Action

This interaction could lead to the leakage of cellular components, such as nucleic acids and proteins .

Biochemical Pathways

, it could be inferred that DPP may disrupt essential cellular processes, such as nutrient uptake and waste removal, leading to cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the increasing resistance problems of pathogens have drastically reduced the efficiency of existing drugs . Therefore, the development of novel bactericides, such as DPP, is crucial.

Properties

IUPAC Name

3,3-diphenyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALRJOIXRFIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388701
Record name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88372-34-3
Record name 1-(3,3-Diphenylpropionyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88372-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(3,3-diphenyl-propionyl)-piperazine-1-carboxylic acid tert-butyl ester (2.15 g, 5.45 mmol) in dry CH2Cl2 (60 ml) was added TFA (20 ml) and resulting mixture stirred at room temperature for 3 hrs. Solvent and excess TFA was then evaporated and the residue was dissolved in CH2Cl2 (150 ml) and washed with sat. NaHCO3 (2×) and dried over MgSO4. Evaporation of solvent gave 1.65 g of pure product.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.